

A Head-to-Head Comparison of (S)-Veludacigib with Other Kinase Inhibitors

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Compound of Interest

Compound Name: (S)-Veludacigib

Cat. No.: B11930853

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(S)-Veludacigib (also known as BAY 2965501) is a novel, potent, and highly selective oral inhibitor of diacylglycerol kinase zeta (DGK ζ), a key negative regulator of T-cell activation.^{[1][2][3]} Its mechanism of action as an intracellular immune checkpoint inhibitor presents a promising new approach in cancer immunotherapy.^{[2][4]} This guide provides a comparative overview of **(S)-Veludacigib** with other kinase inhibitors targeting similar or related pathways, based on available preclinical data. It is important to note that direct head-to-head studies are limited, and the presented data is compiled from individual studies.

Mechanism of Action: DGK ζ and PKC ζ Inhibition

(S)-Veludacigib targets DGK ζ , a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK ζ , **(S)-Veludacigib** increases the intracellular concentration of DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhancement of DAG signaling leads to increased T-cell activation, proliferation, and cytokine release, thereby augmenting the anti-tumor immune response.^{[1][2]}

Another important kinase family in cellular signaling is Protein Kinase C (PKC). The zeta isoform (PKC ζ), an atypical PKC, is also involved in cell proliferation and survival pathways. While mechanistically distinct from DGK ζ , inhibitors of PKC ζ are also being explored for their therapeutic potential in oncology.

Comparative Preclinical Data

The following tables summarize the available preclinical data for **(S)-Veludacigib** and other selected DGK and PKC ζ inhibitors.

Table 1: In Vitro Kinase Inhibition

Compound	Target(s)	IC50 (Human)	Assay Method	Reference
(S)-Veludacigib (BAY 2965501)	DGK ζ	27 nM	Not Specified	[1]
BMS-502	DGK α / DGK ζ	4.6 nM / 2.1 nM	Not Specified	[5][6]
Roche Compound (Ex 88)	DGK α / DGK ζ	11.1 nM / 4.1 nM	ADP-Glo	[7]
ζ -Stat	PKC ζ	5 μ M	Not Specified	[8]

Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions may vary between studies.

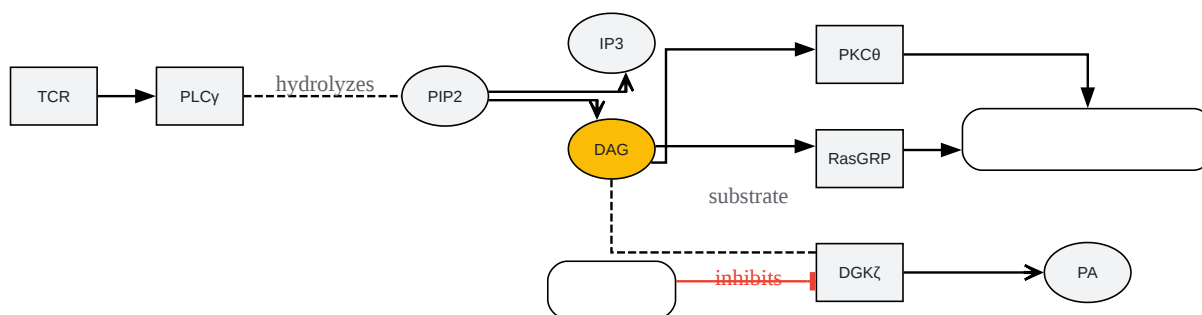
Table 2: In Vitro Cellular Activity

Compound	Cell-Based Assay	EC50 / Effect	Cell Type	Reference
(S)-Veludacigib (BAY 2965501)	T-cell mediated tumor cell killing	Dose-dependent enhancement	Human melanoma cells (Colo800) and T-cells	[1]
(S)-Veludacigib (BAY 2965501)	IL-2 induced NK cell activation	Enhanced	Human NK cells	[3][9]
BMS-502	IFN γ production (hWB)	280 nM	Human whole blood	[10]
BMS-502	pERK (hWB)	340 nM	Human whole blood	[10]
BMS-502	CD8+ T-cell proliferation	65 nM	Human effector CD8+ T-cells	[10]
Roche Compound (Ex 88)	T-cell proliferation	45.1 nM	Not Specified	[7]
Roche Compound (Ex 88)	IL-2 secretion	263.7 nM	Not Specified	[7]
ζ -Stat	Cell proliferation	Decreased by 47.7% at 5 μ M	SK-MEL-2 melanoma cells	[8]

Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions and cell types may vary between studies.

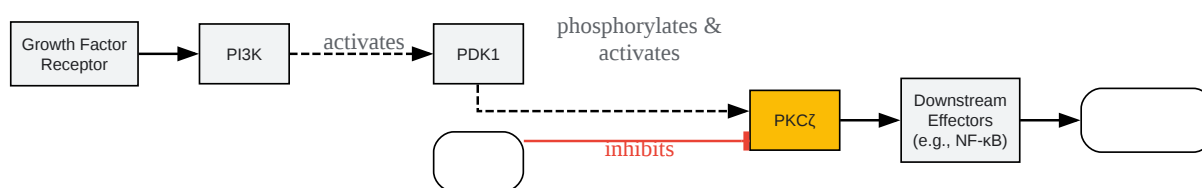
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by these inhibitors.



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Caption: Simplified DGKζ signaling pathway in T-cell activation.



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Caption: Simplified PKCζ signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may be adapted for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.^{[11][12][13][14][15]}

- **Kinase Reaction:** A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., **(S)-Veludacigib**) in a suitable kinase buffer. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- **Reaction Termination and ATP Depletion:** 5µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
- **ADP to ATP Conversion and Signal Generation:** 10µl of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
- **Data Acquisition:** After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer. The IC50 values are calculated from the dose-response curves.

Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

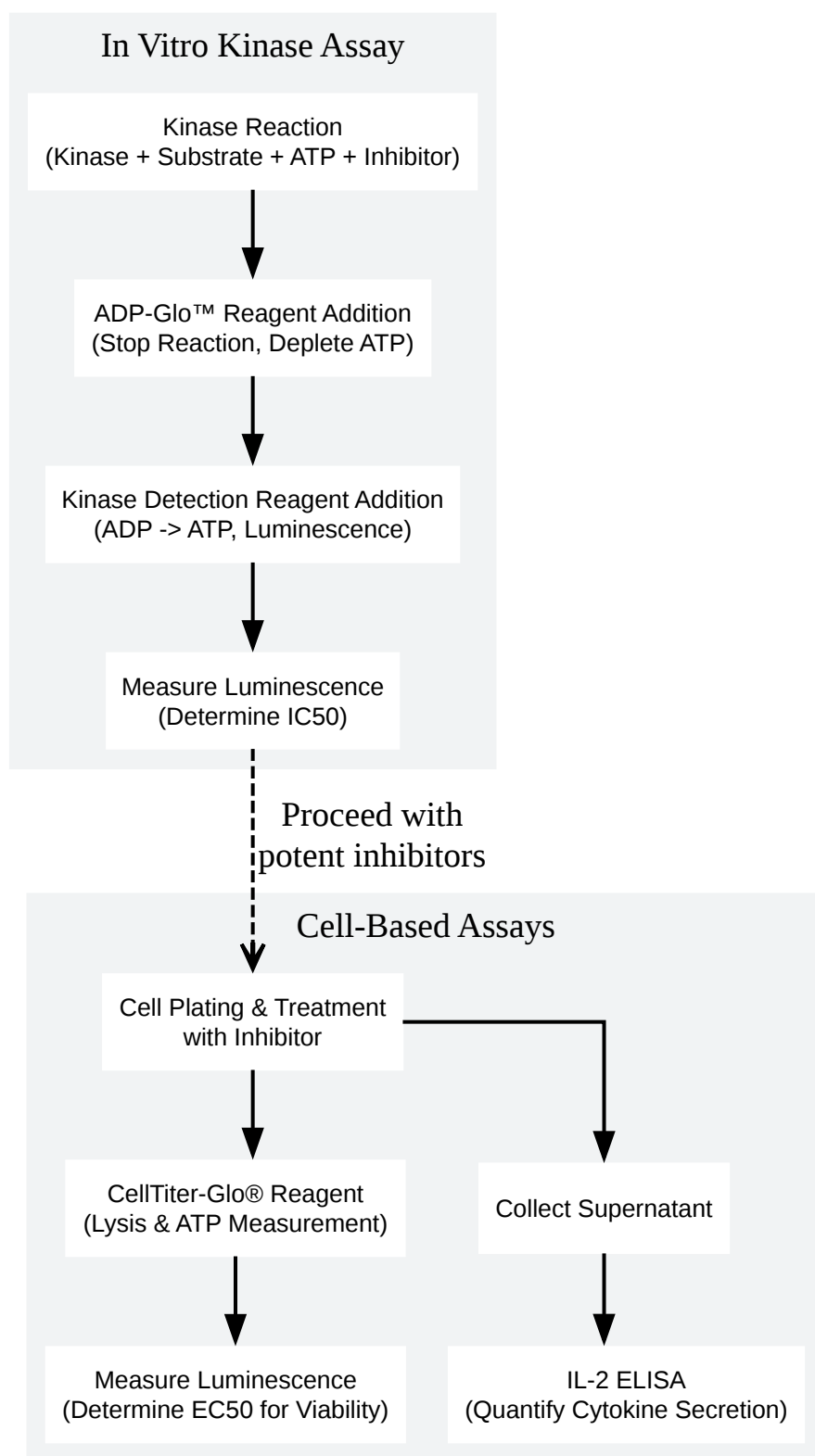
- **Cell Plating:** Cells are seeded in an opaque-walled 96- or 384-well plate in culture medium and incubated to allow for attachment.
- **Compound Treatment:** The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
- **Reagent Addition:** A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.
- **Cell Lysis and Signal Stabilization:** The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

- **Data Acquisition:** Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. EC50 values are determined from the resulting dose-response curves.

Cytokine Secretion Assay (IL-2 ELISA)

This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted by cells into the culture medium.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- **Coating:** A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) and incubated overnight.
- **Blocking:** The plate is washed, and a blocking buffer is added to prevent non-specific binding.
- **Sample and Standard Incubation:** Cell culture supernatants (containing the secreted cytokine) and a series of known standards are added to the wells and incubated.
- **Detection Antibody:** After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
- **Enzyme Conjugate:** Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
- **Substrate Addition:** A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by HRP to produce a colored product.
- **Reaction Termination and Measurement:** The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.



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Caption: General experimental workflow for kinase inhibitor evaluation.

Clinical Development Status of (S)-Veludacigib (BAY 2965501)

(S)-Veludacigib is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT05614102).^{[2][25][26][27]} This open-label, dose-escalation and expansion study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of **(S)-Veludacigib** as a monotherapy and in combination with pembrolizumab in participants with advanced solid tumors.^{[25][26][27]} The expansion cohorts are focusing on non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) adenocarcinoma.^{[4][25][27]}

Summary and Future Directions

(S)-Veludacigib is a promising, first-in-class, selective DGK ζ inhibitor with a distinct mechanism of action aimed at enhancing anti-tumor immunity. Preclinical data demonstrate its potential to activate T-cells and NK cells, leading to enhanced tumor cell killing.^{[1][3][9]}

The comparative data presented here, while not from direct head-to-head studies, provides a preliminary landscape of the potency of **(S)-Veludacigib** in relation to other inhibitors of DGK and the related PKC ζ pathway. Dual DGK α/ζ inhibitors like BMS-502 and the recently disclosed compound from Roche show potent activity, suggesting that targeting both isoforms may be a valuable strategy.^{[5][10][6][7]}

As **(S)-Veludacigib** progresses through clinical development, further studies will be crucial to understand its full therapeutic potential, both as a monotherapy and in combination with other immunotherapies. Direct comparative studies with other DGK inhibitors will be essential to delineate the optimal targeting strategy within this class of emerging cancer therapeutics.

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